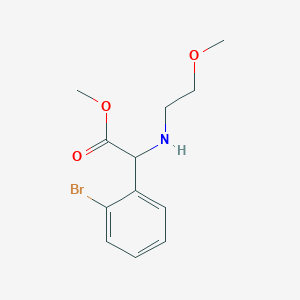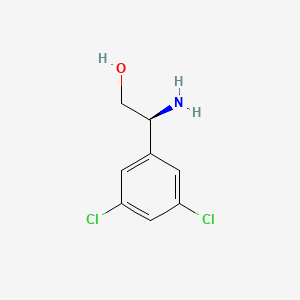![molecular formula C8H4F5NO2 B13517878 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound with a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the pyridine ring under specific reaction conditions . The reaction often requires the presence of a catalyst and a suitable solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, the compound can be used in the development of new materials and agrochemicals. Its unique properties make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: This compound has a similar fluorinated structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: This compound contains a pyridine ring with a trifluoromethyl group and an additional ester functional group.
The uniqueness of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid lies in its specific substitution pattern and the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4F5NO2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)4-2-1-3-5(14-4)8(11,12)13/h1-3H,(H,15,16) |
InChI Key |
BIXFUJUJIABWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


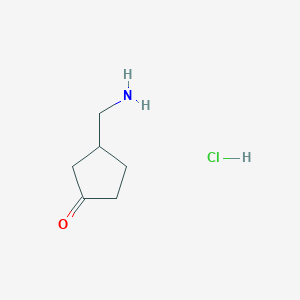
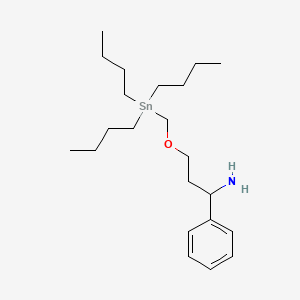
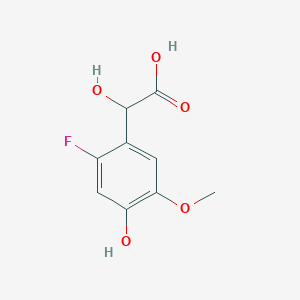
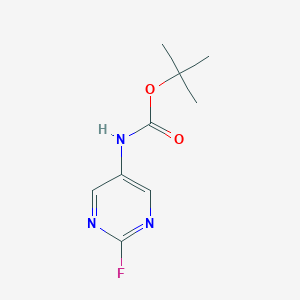
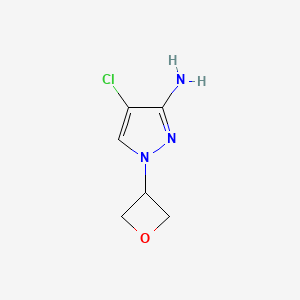
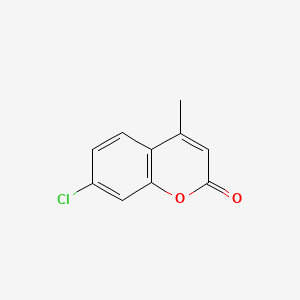
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
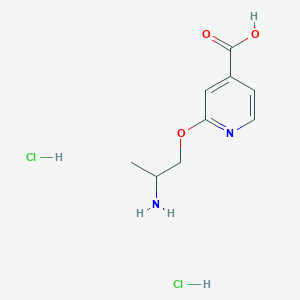
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
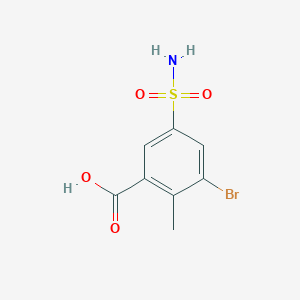
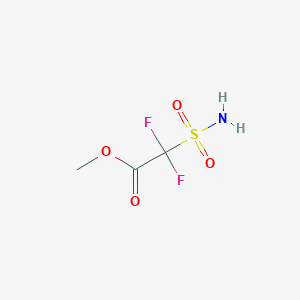
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
